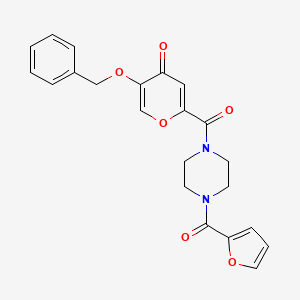![molecular formula C16H20N2O4S B2825208 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1286718-82-8](/img/structure/B2825208.png)
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound featuring a spirocyclic structure and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with 1,4-dioxa-8-azaspiro[4.5]decane and then introduce the azetidinone and thiophen-2-yl moieties through subsequent reactions[_{{{CITATION{{{1{Compound 1-{5-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin ...[{{{CITATION{{{_2{Recent advances in the synthesis and reactivity of azetidines: strain ...](https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f). The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs. This might include the use of continuous flow reactors, which can offer better control over reaction parameters and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The azetidinone ring can be reduced to form corresponding amines.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the spirocyclic core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: : Azetidin-1-ylamine.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: : Due to its structural complexity, it can serve as a lead compound for the development of new drugs. Its biological activity can be explored in various assays to identify potential therapeutic uses.
Material Science: : The spirocyclic structure and thiophene ring can impart unique electronic properties, making it useful in the design of organic semiconductors and other advanced materials.
Chemical Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions and molecular recognition processes.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects would depend on its biological target. For example, if it were to act as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
This compound is unique due to its spirocyclic structure and the presence of both azetidinone and thiophene moieties. Similar compounds might include other spirocyclic compounds or thiophene derivatives, but the combination of these two features is relatively rare. Some similar compounds might include:
Azetidinone derivatives: : These compounds are known for their biological activity and can serve as enzyme inhibitors.
Thiophene derivatives: : These compounds are often used in the development of pharmaceuticals and advanced materials due to their electronic properties.
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-14(17-5-3-16(4-6-17)21-7-8-22-16)12-10-18(11-12)15(20)13-2-1-9-23-13/h1-2,9,12H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBXCTPAWSWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2825125.png)



![rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B2825136.png)

![2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid](/img/structure/B2825139.png)







